tert-Butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

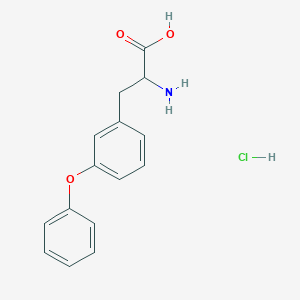

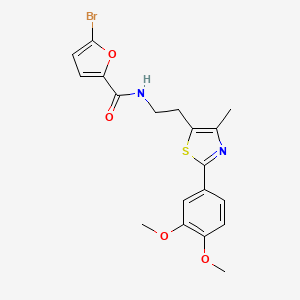

“tert-Butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate” is a chemical compound with the CAS Number: 1223379-07-4 . It has a molecular weight of 315.42 . The IUPAC name for this compound is tert-butyl 1-(4-cyanobenzyl)-4-piperidinylcarbamate .

Molecular Structure Analysis

The InChI code for “tert-Butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate” is 1S/C18H25N3O2/c1-18(2,3)23-17(22)20-16-8-10-21(11-9-16)13-15-6-4-14(12-19)5-7-15/h4-7,16H,8-11,13H2,1-3H3,(H,20,22) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound “tert-Butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate” has a molecular weight of 315.42 . It is recommended to be stored in a refrigerated environment .Aplicaciones Científicas De Investigación

Process Development and Synthesis : The compound tert-Butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate and its derivatives have been extensively researched in the field of organic synthesis. One study detailed the practical and scalable synthesis of a closely related compound, highlighting the preparation of an intermediate in the manufacturing of a lymphocyte function-associated antigen 1 inhibitor. The synthesis was achieved via a one-pot, two-step telescoped sequence from readily available materials, using a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation, yielding the product in >97% purity (Li et al., 2012).

Intermediate for Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound structurally similar to tert-Butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate, has been identified as an important intermediate for small molecule anticancer drugs. A study established a rapid and high yield synthetic method for this compound, providing a foundation for the development and optimization of anti-tumor inhibitors (Zhang et al., 2018).

Piperidine Derivatives and Inhibitors Synthesis : A research focused on synthesizing a naphthyridone p38 MAP kinase inhibitor, a compound potentially useful for treating rheumatoid arthritis and psoriasis, employed tert-butylpiperidinyl as a key intermediate. The innovative synthesis involved a tandem Heck-lactamization and a highly chemoselective Grignard addition, demonstrating the utility of piperidine derivatives in synthesizing biologically active compounds (Chung et al., 2006).

Vandetanib Intermediate Synthesis : Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, another derivative, is a key intermediate in the synthesis of Vandetanib, a drug used for treating certain types of cancer. The study detailing its synthesis reported a three-step process, emphasizing the relevance of these compounds in the pharmaceutical industry (Wang et al., 2015).

Propiedades

IUPAC Name |

tert-butyl N-[1-[(4-cyanophenyl)methyl]piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)20-16-8-10-21(11-9-16)13-15-6-4-14(12-19)5-7-15/h4-7,16H,8-11,13H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPTZUCMGFGTAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-5-[[4-(4-Fluorophenoxy)phenyl]methylidene]-3-[4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one;dihydrochloride](/img/structure/B2890864.png)

![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2890865.png)

![3-(4-Tert-butylphenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2890867.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2890871.png)

![(Z)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol](/img/structure/B2890872.png)

![6-(2-Ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2890874.png)

![3-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2890878.png)

![(4-((4-Fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2890879.png)